Comparative MAO-B Inhibition: 2,3- vs. 3,4-Difluorobenzylamine Derivatives
In a comparative study of monoamine oxidase B (MAO-B) inhibition, a derivative containing the 2,3-difluorobenzylamine moiety demonstrated significantly more potent activity than its 3,4-difluorobenzylamine counterpart. This difference is attributed to the unique electronic and steric influence of the ortho-fluorine atom in the 2,3-isomer [1].
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 1.0 µM |
| Comparator Or Baseline | 3,4-Difluorobenzylamine derivative: IC50 = 7.34 µM |
| Quantified Difference | 7.3-fold increase in potency |
| Conditions | Inhibition of human recombinant MAO-B using benzylamine as substrate; fluorimetric horseradish peroxidase-coupled assay. |
Why This Matters
This demonstrates that the 2,3-substitution pattern is a critical pharmacophore for potent MAO-B inhibition, a validated target for neurological disorders, making it a preferred building block for CNS drug discovery.
- [1] BindingDB. (2016). BDBM50097482 (CHEMBL3585854): Affinity Data for MAO-B. BindingDB.org. View Source
